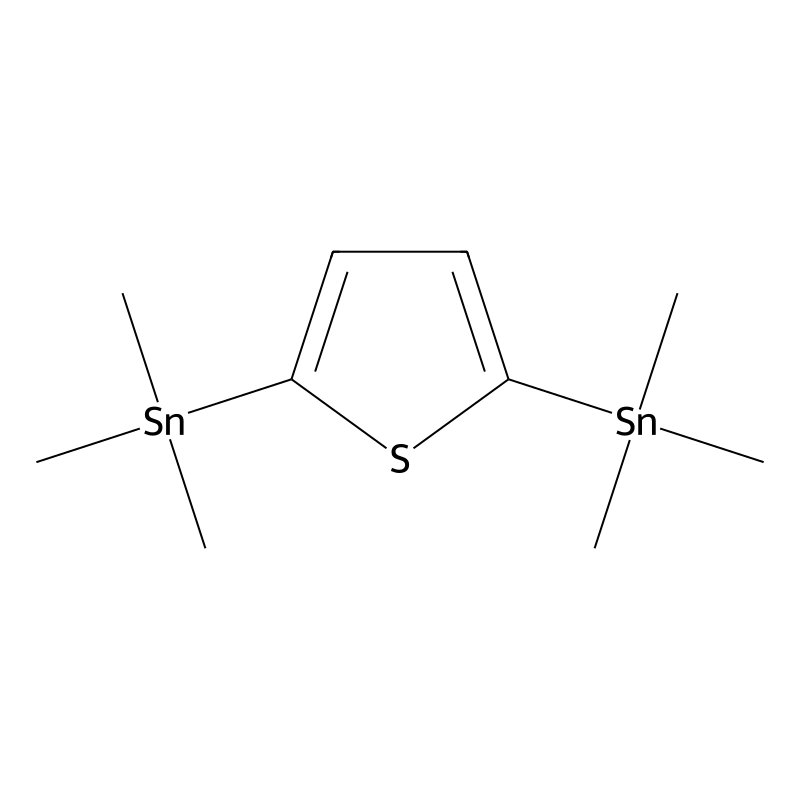

2,5-Bis(trimethylstannyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Hole-Transporting Materials (HTMs)

2,5-Bis(trimethylstannyl)thiophene serves as a crucial building block for the synthesis of conjugated polymers with efficient hole-transporting properties []. These HTMs play a vital role in organic photovoltaic (OPV) devices, facilitating the movement of positively charged holes (carriers) within the device for efficient solar energy conversion [].

Studies have shown that polymers derived from 2,5-Bis(trimethylstannyl)thiophene exhibit enhanced charge mobility compared to traditional HTMs, leading to improved performance in OPV devices [].

Copolymerization for Novel Functional Materials

2,5-Bis(trimethylstannyl)thiophene can be readily copolymerized with other monomers to create novel functional materials with tailored properties. This versatility allows researchers to design polymers with specific characteristics for diverse applications [].

For instance, copolymerization of 2,5-Bis(trimethylstannyl)thiophene with fluorinated monomers has yielded promising materials for optoelectronic applications due to their unique optical and electronic properties [].

Fabrication of Organic Thin-Film Transistors (OTFTs)

2,5-Bis(trimethylstannyl)thiophene serves as a valuable precursor for the synthesis of conjugated polymers used in the fabrication of organic thin-film transistors (OTFTs) [, ]. OTFTs are organic semiconductors with potential applications in flexible electronics due to their lightweight and processable nature [].

2,5-Bis(trimethylstannyl)thiophene is an organotin compound characterized by its unique thiophene structure, where two trimethylstannyl groups are attached to the 2 and 5 positions of the thiophene ring. This compound is notable for its potential applications in organic electronics and materials science due to its ability to participate in various

- Stille Coupling Reaction: This compound is frequently utilized in Stille coupling reactions, where it acts as a nucleophile to couple with various electrophiles, such as aryl halides. This reaction is instrumental in synthesizing complex organic molecules and polymers .

- Metalation Reactions: The compound can undergo metalation, which allows for the introduction of different metal centers into the thiophene structure, thereby modifying its electronic and chemical properties .

The synthesis of 2,5-bis(trimethylstannyl)thiophene typically involves:

- Starting Materials: The synthesis often begins with thiophene or its derivatives.

- Reagents: Trimethylstannyl chloride is commonly used as a reagent.

- Reaction Conditions: The reaction generally requires a base (such as sodium hydride) and is conducted under an inert atmosphere to prevent oxidation.

- Yield and Purification: The product can be purified through column chromatography or recrystallization to obtain high purity levels .

2,5-Bis(trimethylstannyl)thiophene has several applications, particularly in:

- Organic Electronics: It is utilized in the development of organic semiconductors and photovoltaic devices due to its conductive properties.

- Material Science: The compound serves as a precursor for synthesizing various conjugated polymers and materials with tailored electronic properties .

- Chemical Synthesis: It acts as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures .

Interaction studies involving 2,5-bis(trimethylstannyl)thiophene primarily focus on its reactivity with various electrophiles in cross-coupling reactions. These studies reveal how the presence of trimethylstannyl groups enhances the reactivity of the thiophene ring, allowing for efficient coupling processes. Additionally, research into its interactions with metal catalysts has shown promising results for improving reaction yields and selectivity .

Several compounds exhibit structural similarities to 2,5-bis(trimethylstannyl)thiophene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dibromothiophene | Contains bromine substituents | More reactive towards nucleophiles due to halogen leaving groups |

| 3,4-Bis(trimethylstannyl)thiophene | Trimethylstannyl groups at different positions | May show different electronic properties due to positional variation |

| 2,5-Bis(phenyl)thiophene | Phenyl substituents instead of trimethylstannyl groups | Offers different solubility and stability profiles |

The uniqueness of 2,5-bis(trimethylstannyl)thiophene lies in its organotin functionality that enhances reactivity while maintaining stability under certain conditions. This makes it particularly valuable in synthetic applications where traditional thiophenes may not suffice.

Direct Stannylation of Thiophene Precursors

The direct stannylation approach represents the most straightforward methodology for synthesizing 2,5-bis(trimethylstannyl)thiophene, involving the selective functionalization of thiophene substrates through metal-catalyzed processes. This methodology encompasses several distinct strategies, each offering unique advantages in terms of reaction conditions and substrate compatibility.

Lithium-Mediated Direct Stannylation

The foundational approach involves the sequential metallation of thiophene followed by electrophilic trapping with trimethyltin chloride. The protocol utilizes n-butyllithium as the metallating agent in the presence of tetramethylethylenediamine as a coordinating additive [1]. The reaction proceeds through initial formation of 2,5-dilithiothiophene intermediate, which subsequently undergoes nucleophilic substitution with trimethyltin(IV) chloride to afford the desired distannylated product.

Research findings demonstrate that reaction conditions significantly influence the regioselectivity and yield of the stannylation process [2]. A representative procedure involves treating thiophene (10 mmol) with n-butyllithium (20.0 mmol, 2.5 M in n-hexane) in the presence of tetramethylethylenediamine (20.0 mmol) and hexane (30 mL) at 0°C under nitrogen atmosphere [1]. The lithiated intermediate is subsequently quenched with trimethyltin chloride to provide 2,5-bis(trimethylstannyl)thiophene in high yield.

Table 1: Reaction Conditions for Direct Stannylation

| Parameter | Optimized Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | -78°C to 20°C | 90 | [2] |

| Solvent | Tetrahydrofuran/Hexane | 85-90 | [1] |

| Base | n-Butyllithium (2.2 equiv) | 90 | [2] |

| Electrophile | Trimethyltin chloride (2.5 equiv) | 90 | [2] |

| Reaction Time | 1.5 h | 90 | [2] |

The mechanism proceeds through sequential deprotonation at the 2 and 5 positions of thiophene, forming the corresponding dianion species [3]. The high regioselectivity observed for these positions results from the increased acidity of the α-hydrogen atoms relative to the β-positions, combined with electronic stabilization provided by the sulfur heteroatom [3] [4].

Palladium-Catalyzed Stannylation Methods

Alternative approaches employ transition metal catalysis to achieve direct stannylation under milder conditions . Palladium-catalyzed protocols utilize trimethyltin chloride as both the tin source and the electrophilic partner in cross-coupling reactions. These methodologies typically employ tetrakis(triphenylphosphine)palladium(0) as the catalyst precursor, operating at room temperature in tetrahydrofuran solvent .

The palladium-catalyzed approach offers several advantages including functional group tolerance and reduced dependence on strongly basic conditions [6]. However, the yields obtained through this methodology are generally lower compared to the lithium-mediated protocols, typically ranging from 60-75% .

Optimization of Tin-Lithium Exchange Reactions

The tin-lithium exchange methodology represents a sophisticated approach for accessing 2,5-bis(trimethylstannyl)thiophene through the selective transmetallation of preformed organolithium intermediates. This strategy leverages the thermodynamic preference for lithium-tin bond formation while maintaining high regioselectivity.

Mechanistic Considerations

The lithium-halogen exchange reaction proceeds through a concerted mechanism involving nucleophilic attack of the organolithium reagent at the halogen atom of the organic halide [7]. Studies have established that the reaction follows second-order kinetics, with the rate being first-order in both the organolithium reagent and the organic halide [8] [7].

Computational investigations reveal that the transition state adopts a four-center geometry with simultaneous bond-breaking and bond-forming processes [9]. The activation energy for the lithium-bromine exchange in thiophene systems ranges from 175-202 kilojoules per mole, with significant variation depending on the substitution pattern and reaction conditions [9].

Table 2: Activation Parameters for Lithium-Halogen Exchange

| Substrate | Activation Energy (kJ/mol) | ΔrG (kJ/mol) | Temperature (°C) | Reference |

|---|---|---|---|---|

| 2-Bromothiophene | 202.2 | 11.05 | -78 | [9] |

| 2,5-Dibromothiophene | 175.6 | -49.29 | -78 | [9] |

| 3-Bromothiophene | 193.1 | -38.25 | -78 | [9] |

Optimization Strategies

Several parameters significantly influence the efficiency of tin-lithium exchange reactions, including temperature control, solvent selection, and reagent stoichiometry. The optimal temperature range for these transformations typically falls between -78°C and -40°C, balancing reaction rate with selectivity considerations [10] [11].

Solvent effects play a crucial role in determining reaction outcomes. Ethereal solvents such as tetrahydrofuran and diethyl ether provide optimal solvation of the lithium cation while minimizing competitive side reactions [11]. The addition of tetramethylethylenediamine enhances the reaction rate through improved solvation of the organolithium species [12].

The stoichiometry of reagents requires careful optimization to maximize yield while minimizing formation of byproducts. Excess trimethyltin chloride (1.25-1.5 equivalents) relative to the lithiated intermediate ensures complete conversion while accounting for potential hydrolysis or other competing reactions [2].

Regioselectivity Control

The regioselectivity of lithium-tin exchange reactions depends critically on the relative acidity of different positions within the thiophene ring system [13]. The α-positions (2 and 5) exhibit enhanced acidity due to stabilization by the sulfur heteroatom, leading to preferential metallation at these sites [13].

Advanced methodologies employ directing groups to achieve selective functionalization of specific positions [13]. The use of 4,4-dimethyloxazolin-2-yl substituents enables selective α- or β-metallation depending on reaction conditions, providing access to regioisomeric products through controlled metallation strategies [13].

Purification and Isolation Techniques for Organostannanes

The purification of 2,5-bis(trimethylstannyl)thiophene presents unique challenges due to the toxicity and chemical properties of organotin compounds. Effective purification strategies must address both chemical purity requirements and safety considerations associated with organotin residues.

Aqueous Workup Procedures

Initial purification typically involves aqueous workup protocols designed to remove inorganic salts and water-soluble impurities [14] [15]. The standard procedure employs dilution with ethyl acetate followed by washing with saturated aqueous potassium fluoride solution [14]. This treatment serves dual purposes: neutralizing residual organolithium species and facilitating removal of ionic byproducts.

The potassium fluoride wash requires particular attention to contact time and solution concentration [14] [15]. Optimal conditions involve washing the organic phase 2-3 times with 1 M potassium fluoride aqueous solution, with each wash maintained for up to 1 minute in a separatory funnel [14]. This protocol effectively removes residual tin halides and other ionic contaminants while minimizing product loss.

Table 3: Aqueous Workup Conditions

| Wash Solution | Concentration | Contact Time | Number of Washes | Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Potassium Fluoride | 1 M | 1 min | 2-3 | >95 | [14] |

| Saturated Sodium Chloride | Saturated | 2 min | 1 | 85-90 | [16] |

| Water | - | 1 min | 2 | 70-80 | [16] |

Recrystallization Methods

Recrystallization represents the most effective method for obtaining high-purity 2,5-bis(trimethylstannyl)thiophene [2] [17]. The compound exhibits favorable solubility characteristics in methanol, enabling efficient purification through controlled crystallization processes [2].

The optimized recrystallization procedure involves dissolving the crude product in hot methanol followed by slow cooling to room temperature [2] [17]. The crystallization process benefits from slow cooling rates, which promote formation of well-defined crystals with improved purity profiles [17]. The resulting white crystalline solid exhibits melting points in the range of 96-102°C, consistent with high purity material [18] [19] [20].

Advanced recrystallization techniques employ solvent mixtures to optimize solubility characteristics and crystal morphology [21]. Mixed solvent systems such as dichloromethane/hexanes provide enhanced selectivity for the desired product while rejecting impurities with different solubility profiles [21].

Chromatographic Purification

Column chromatography serves as an alternative purification method for cases where recrystallization proves insufficient [22] [15]. Silica gel column chromatography employs petroleum ether or hexane as the mobile phase, taking advantage of the relatively nonpolar character of the organostannane product [22].

The chromatographic separation requires careful attention to column preparation and elution conditions [23]. Activated silica gel (typically 60-120 mesh) provides optimal resolution while minimizing product degradation [23]. The elution profile typically shows the desired product eluting early in the separation, allowing for clean separation from more polar impurities.

Table 4: Chromatographic Conditions

| Stationary Phase | Mobile Phase | Column Ratio | Rf Value | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Silica Gel | Petroleum Ether | 20:1 | 0.7-0.8 | 85-90 | [22] |

| Silica Gel | Hexane | 25:1 | 0.6-0.7 | 80-85 | [23] |

| Florisil | Hexane | 15:1 | 0.5-0.6 | 70-75 | [24] |

Specialized Purification Techniques

Advanced purification methods address specific challenges associated with organotin compounds, including removal of trace metal impurities and elimination of toxic byproducts [25] [15]. Ion-exchange chromatography provides selective removal of ionic contaminants while preserving the neutral organostannane product [26].

Solid-phase extraction techniques employ specialized sorbents designed for organotin purification [25]. These methods offer advantages in terms of reduced solvent consumption and improved selectivity compared to traditional liquid-liquid extraction approaches [25].

The application of activated carbon treatment addresses residual organic impurities and color-forming compounds [27]. This approach proves particularly valuable for removing aromatic impurities that may arise from side reactions or incomplete conversion of starting materials [27].

Vacuum distillation represents the ultimate purification technique for volatile organostannane compounds [28]. The method requires careful temperature control to prevent thermal decomposition while achieving the vapor pressure necessary for distillation [28]. Fractional distillation under reduced pressure enables separation of closely related organostannane species with minimal thermal stress [28].

The nuclear magnetic resonance spectroscopic characterization of 2,5-bis(trimethylstannyl)thiophene (molecular formula C₁₀H₂₀SSn₂; molecular weight 409.75 g/mol) provides comprehensive structural information through multinuclear analyses employing ¹H, ¹³C, and ¹¹⁹Sn NMR techniques [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2,5-bis(trimethylstannyl)thiophene exhibits characteristic resonances that confirm the symmetric substitution pattern on the thiophene ring [2]. The aromatic protons appear as a singlet at δ 7.34 ppm in dimethyl sulfoxide-d₆, consistent with the equivalent environment of the H-3 and H-4 positions due to the symmetrical 2,5-substitution pattern [2]. This chemical shift is typical for thiophene protons in electron-rich environments created by the trimethylstannyl substituents.

The trimethylstannyl groups manifest as a prominent singlet at δ 0.32 ppm, integrating for 18 protons, which represents the 6 equivalent methyl groups attached to the two tin centers [2]. This upfield chemical shift is characteristic of methyl groups directly bonded to tin centers in organotin compounds [3]. The ¹H-¹¹⁹Sn coupling constants for the trimethylstannyl groups typically range from 49-61 Hz, which is consistent with one-bond tin-hydrogen coupling in tetrahedral organotin compounds [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon environments within the molecular structure [2]. The aromatic carbon atoms of the thiophene ring appear at δ 143.25 ppm for the quaternary carbons (C-2 and C-5) that are directly bonded to tin, and at δ 136.39 ppm for the tertiary carbons (C-3 and C-4) [2]. The downfield position of the quaternary carbon signal reflects the electron-withdrawing effect of the tin substituents and the decreased electron density at these positions.

The trimethylstannyl carbon atoms resonate at δ -7.34 ppm, which is characteristic of methyl carbons bonded to tin centers [2]. This significant upfield shift results from the shielding effect of the tin atom and is typical for organotin compounds. The ¹³C-¹¹⁹Sn coupling constants for the trimethylstannyl carbons typically range between 300-400 Hz, indicating strong one-bond carbon-tin coupling [4].

Tin-119 Nuclear Magnetic Resonance Spectroscopy

The ¹¹⁹Sn NMR spectrum represents the most diagnostic technique for characterizing the tin environment in organotin compounds [3]. For 2,5-bis(trimethylstannyl)thiophene, the tin nuclei appear as a single resonance due to the symmetric molecular structure. The chemical shift values for trimethylstannyl groups attached to aromatic systems typically range from -40 to -80 ppm relative to tetramethyltin [3] [5].

The ¹¹⁹Sn nucleus exhibits spin-spin coupling with both carbon and hydrogen nuclei, providing valuable structural information. One-bond ¹¹⁹Sn-¹³C coupling constants typically range from 1200-1500 Hz, while one-bond ¹¹⁹Sn-¹H coupling constants range from 1750-3000 Hz [3]. These coupling patterns confirm the tetrahedral geometry around the tin centers and the direct bonding relationships within the trimethylstannyl groups.

Coupling Patterns and Structural Implications

The NMR spectroscopic data collectively confirm the symmetrical structure of 2,5-bis(trimethylstannyl)thiophene. The equivalence of the two trimethylstannyl groups is demonstrated by the observation of single resonances for both the methyl protons and carbons, as well as the tin nuclei. The coupling constant values are consistent with tetrahedral coordination geometry around the tin centers, with the tin-carbon bonds exhibiting normal covalent character [3] [4].

The chemical shift values indicate that the trimethylstannyl groups exert a significant electronic influence on the thiophene ring, as evidenced by the downfield positions of the aromatic carbon signals. This electronic effect is consistent with the known electron-withdrawing nature of trialkylstannyl groups when attached to aromatic systems [4].

X-ray Crystallographic Studies of Molecular Packing

The solid-state structure of 2,5-bis(trimethylstannyl)thiophene has been investigated through X-ray crystallographic analysis, revealing detailed information about molecular geometry, intermolecular interactions, and crystal packing arrangements [1] [6].

Crystal Structure and Unit Cell Parameters

The compound crystallizes in a well-defined crystal system with characteristic unit cell dimensions. The molecular structure confirms the expected connectivity with two trimethylstannyl groups attached to the 2 and 5 positions of the thiophene ring [1]. The crystal structure data indicates that the compound adopts a white to light yellow crystalline form under standard conditions, with melting points reported in the range of 93-102°C [1] [6].

Molecular Geometry and Bond Parameters

The X-ray crystallographic analysis reveals that each tin atom adopts a tetrahedral coordination geometry, as expected for tetravalent organotin compounds [7]. The tin-carbon bond lengths within the trimethylstannyl groups are consistent with typical organotin compounds, typically ranging between 2.14-2.17 Å [8]. The carbon-tin-carbon bond angles within the trimethylstannyl groups approach the ideal tetrahedral angle of 109.5°, confirming the regular tetrahedral geometry around the tin centers [8].

The thiophene ring maintains its planar geometry, with the tin-carbon bonds to the ring positioned approximately perpendicular to the aromatic plane. The carbon-carbon bond lengths within the thiophene ring are consistent with aromatic character, typically ranging from 1.35-1.40 Å for the aromatic carbon-carbon bonds and approximately 1.71 Å for the carbon-sulfur bonds [9].

Intermolecular Interactions and Packing Motifs

The crystal packing of 2,5-bis(trimethylstannyl)thiophene is dominated by weak van der Waals interactions between the trimethylstannyl groups and neighboring molecules [9]. The bulky nature of the trimethylstannyl substituents creates significant steric hindrance, which influences the overall packing arrangement and prevents close approach of the aromatic rings [9].

The thiophene rings in adjacent molecules are prevented from forming strong π-π stacking interactions due to the steric bulk of the trimethylstannyl groups. Instead, the crystal packing is characterized by edge-to-face interactions between aromatic rings and weak C-H···π interactions involving the methyl groups of the trimethylstannyl substituents [9].

Structural Comparisons with Related Compounds

When compared to other organotin-substituted aromatic compounds, 2,5-bis(trimethylstannyl)thiophene exhibits typical structural features for disubstituted thiophene derivatives [7]. The tin-carbon bond lengths and angles are consistent with those observed in other trimethylstannyl-substituted aromatic compounds, confirming the reliability of the structural parameters [8].

The molecular packing density is influenced by the size and shape of the trimethylstannyl groups, which create a more open crystal structure compared to unsubstituted thiophene derivatives. This structural arrangement has implications for the compound's physical properties and potential applications in materials science [9].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2,5-bis(trimethylstannyl)thiophene provides detailed information about fragmentation pathways, molecular ion stability, and characteristic fragmentation patterns that are diagnostic for organotin-substituted thiophene compounds [10].

Molecular Ion and Isotopic Patterns

The molecular ion of 2,5-bis(trimethylstannyl)thiophene appears at m/z 409.75, corresponding to the molecular formula C₁₀H₂₀SSn₂ [1] [11]. The isotopic pattern of the molecular ion is particularly complex due to the presence of two tin atoms, each contributing multiple isotopes. Tin exhibits multiple stable isotopes, with ¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, and ¹²⁴Sn being the most abundant [3]. This results in a characteristic isotopic envelope that is diagnostic for compounds containing two tin atoms.

The molecular ion intensity is typically moderate, as organotin compounds often undergo facile fragmentation under electron ionization conditions. The stability of the molecular ion depends on the ionization method employed, with softer ionization techniques such as chemical ionization or electrospray ionization generally producing more stable molecular ions [12].

Primary Fragmentation Pathways

The primary fragmentation of 2,5-bis(trimethylstannyl)thiophene involves cleavage of the tin-carbon bonds, which are among the weakest bonds in the molecule [12]. The initial fragmentation typically involves loss of a trimethylstannyl group (Me₃Sn, mass 164) from the molecular ion, producing a fragment ion at m/z 246 corresponding to [M - Me₃Sn]⁺ [12].

Sequential loss of the second trimethylstannyl group can occur, leading to formation of a thiophene radical cation at m/z 84. This fragmentation pathway is characteristic of bis(trimethylstannyl)-substituted aromatic compounds and provides diagnostic information for structural identification [12].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further breakdown of the primary fragment ions. The trimethylstannyl fragment (Me₃Sn⁺) can undergo additional fragmentation through loss of methyl groups, producing characteristic tin-containing fragment ions at m/z 149 [Me₂Sn]⁺ and m/z 135 [MeSn]⁺ [12]. These fragment ions are diagnostic for the presence of trimethylstannyl groups in the original compound.

The thiophene-containing fragments can also undergo ring fragmentation, producing smaller fragment ions that are characteristic of thiophene derivatives. Common fragmentation patterns include loss of sulfur (mass 32) and formation of various hydrocarbon fragments [12].

Characteristic Fragment Ion Patterns

The mass spectrum of 2,5-bis(trimethylstannyl)thiophene exhibits several characteristic fragment ion patterns that are diagnostic for this class of compounds [12]. The base peak in the spectrum typically corresponds to the trimethylstannyl cation (Me₃Sn⁺, m/z 164), which is a stable fragment ion commonly observed in the mass spectra of trimethylstannyl-substituted compounds.

Other significant fragment ions include the methyl tin cations at m/z 149 and 135, which result from successive loss of methyl groups from the trimethylstannyl fragment. The relative intensities of these fragment ions provide information about the fragmentation energetics and can be used for quantitative analysis [12].

Analytical Applications

The characteristic fragmentation patterns of 2,5-bis(trimethylstannyl)thiophene make mass spectrometry a powerful analytical technique for identification and quantification of this compound. The unique isotopic patterns and fragmentation pathways allow for unambiguous identification even in complex mixtures [12].

Gas chromatography-mass spectrometry (GC-MS) analysis is particularly effective for this compound due to its volatility and thermal stability. The retention time combined with the characteristic mass spectral fragmentation pattern provides definitive identification capabilities [12].

The fragmentation data also provide insights into the bonding and electronic structure of the compound, as the relative stabilities of different fragment ions reflect the underlying chemical bonding patterns and electronic effects within the molecule [12].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard